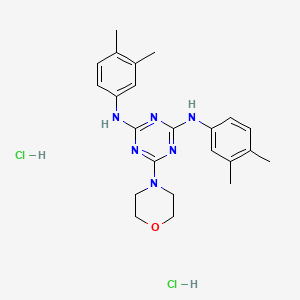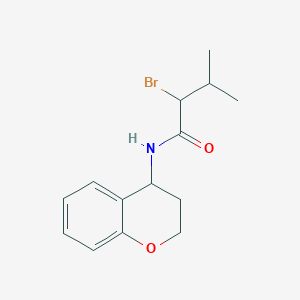amine CAS No. 1246824-22-5](/img/structure/B2811175.png)
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, also known as DBIT, is a chemical compound that has been widely used in scientific research. DBIT is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes.
Mechanism of Action
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine works by binding to the regulatory domain of PKC, preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has also been shown to reduce inflammation and oxidative stress. It has been suggested that [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine may have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine in lab experiments is its potency as a PKC inhibitor. [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to be more potent than other PKC inhibitors, making it a valuable tool for studying PKC-related cellular processes. However, one limitation of using [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine is its potential toxicity. [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to be toxic to some cell types, and caution should be exercised when using it in experiments.
Future Directions
There are several future directions for [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine research. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective PKC inhibitors based on the structure of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine. Finally, further studies are needed to determine the optimal dosage and administration of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine for therapeutic purposes.
Conclusion:
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, or [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, is a potent inhibitor of PKC that has been widely used in scientific research. [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has shown potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. While [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has some limitations, its potency and selectivity as a PKC inhibitor make it a valuable tool for studying PKC-related cellular processes. Further research is needed to fully understand the therapeutic potential of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine and to develop more potent and selective PKC inhibitors.
Synthesis Methods
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been used in various scientific research applications, particularly in the field of cancer research. PKC is known to play a crucial role in cancer development and progression, and [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine's ability to inhibit PKC makes it a potential candidate for cancer treatment. [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it an attractive agent for cancer therapy.
properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11-8-12(2)14(9-13(11)17)21(19,20)18-16(6,7)10-15(3,4)5/h8-9,18H,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWYXZRQHNOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)



![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811101.png)
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![N-(2-chlorobenzyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)
